Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol)
[(3S)-piperidin-3-yl]methanol Chemical and Physical Properties
Names and Identifiers
-
- (S)-(Piperidin-3-yl)methanol
- (S)-Piperidine-3-methanol
- (S)-3-Piperidinemethanol
- ((S)-piperidin-3-yl)methanol
- (S)-3-Piperidinemeth
- (S)-piperidin-3-ylmethanol
- 3-Piperidinemethanol,(3S)-
- CONIFERIN
- (S)-3-Hydroxymethylpiperidine
- 3-Piperidinemethanol, (3S)-
- (3S)-piperidin-3-ylmethanol
- [(3S)-piperidin-3-yl]methanol
- (S)-3-Hydroxymethyl-piperidine
- PubChem16102
- (3S)-3-piperidylmethanol
- (3S)-3beta-Piperidinemethanol
- [(3S)-3-piperidinyl]methanol
- (S)-3-(hydroxymethyl)piperidine
- VU
- (S-Piperidin-3-yl)methanol
- 144539-77-5
- (S)-3-Piperidinemethanol;(S)-Piperidine-3-methanol
- SCHEMBL3303200
- W-205609
- EN300-107954
- A808229
- DS-11304
- (S)-(+)-3-Piperidinylmethanol
- CS-W019674
- H10949
- VUNPWIPIOOMCPT-LURJTMIESA-N
- AKOS016842286
-
- MDL: MFCD10567175
- Inchi: 1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m0/s1
- InChI Key: VUNPWIPIOOMCPT-LURJTMIESA-N
- SMILES: OC[C@@H]1CNCCC1
Computed Properties
- Exact Mass: 115.10000
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 65.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
- XLogP3: -0.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 0.951±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 240.4±0.0 ºC (760 Torr),
- Flash Point: 92.3±10.5 ºC,
- Refractive Index: 1.451
- Solubility: Soluble (575 g/l) (25 º C),
- PSA: 32.26000
- LogP: 0.30710
- Vapor Pressure: No data available
[(3S)-piperidin-3-yl]methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H314 (100%)
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
[(3S)-piperidin-3-yl]methanol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
[(3S)-piperidin-3-yl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129005344-5g |
(S)-Piperidin-3-ylmethanol |
144539-77-5 | 95% | 5g |
420.75 USD | 2021-06-01 | |
| Alichem | A129005344-10g |
(S)-Piperidin-3-ylmethanol |
144539-77-5 | 95% | 10g |
760.00 USD | 2021-06-01 | |
| Alichem | A129005344-25g |
(S)-Piperidin-3-ylmethanol |
144539-77-5 | 95% | 25g |
1,489.60 USD | 2021-06-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76390-1g |
(S-Piperidin-3-yl)methanol |
144539-77-5 | 1g |
¥886.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76390-5g |
(S-Piperidin-3-yl)methanol |
144539-77-5 | 5g |
¥3126.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76390-100mg |
(S-Piperidin-3-yl)methanol |
144539-77-5 | 100mg |
¥206.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76390-250mg |
(S-Piperidin-3-yl)methanol |
144539-77-5 | 250mg |
¥356.0 | 2021-09-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 073570-1g |
[(3S)-piperidin-3-yl]methanol |
144539-77-5 | 95+% | 1g |
6761.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL918-50mg |
[(3S)-piperidin-3-yl]methanol |
144539-77-5 | 95+% | 50mg |
127.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL918-1g |
[(3S)-piperidin-3-yl]methanol |
144539-77-5 | 95+% | 1g |
938.0CNY | 2021-08-03 |
[(3S)-piperidin-3-yl]methanol Suppliers
[(3S)-piperidin-3-yl]methanol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on [(3S)-piperidin-3-yl]methanol
Research Briefing on [(3S)-piperidin-3-yl]methanol (CAS: 144539-77-5) in Chemical Biology and Pharmaceutical Applications
[(3S)-piperidin-3-yl]methanol (CAS: 144539-77-5) is a chiral piperidine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in drug discovery and its potential role in modulating biological targets. Recent studies have explored its synthesis, pharmacological properties, and utility in the development of novel therapeutics. This briefing consolidates the latest findings to provide a comprehensive overview of its current research landscape.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of [(3S)-piperidin-3-yl]methanol as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators. The research demonstrated its efficacy in improving stereochemical purity during multi-step syntheses, which is critical for reducing off-target effects in CNS drugs. The compound's hydroxyl and amine functional groups were leveraged to create derivatives with enhanced blood-brain barrier permeability.
In oncology applications, a team from the Scripps Research Institute (2024) incorporated [(3S)-piperidin-3-yl]methanol into PROTAC (Proteolysis Targeting Chimera) molecules targeting estrogen receptor degradation. The study reported a 40% increase in degradation efficiency compared to analogous linear linkers, attributed to the compound's optimal spatial arrangement for E3 ligase recruitment. Molecular dynamics simulations further validated its conformational stability in aqueous environments.
Advances in synthetic methodologies have also emerged, with a Nature Communications paper (2023) describing an enantioselective biocatalytic route to produce [(3S)-piperidin-3-yl]methanol using engineered transaminases. This green chemistry approach achieved 99% ee at gram-scale, addressing previous challenges in racemization during traditional chemical synthesis. The protocol's applicability was demonstrated in continuous flow systems, suggesting potential for industrial-scale production.
Pharmacokinetic studies of [(3S)-piperidin-3-yl]methanol derivatives have revealed interesting metabolic profiles. A 2024 ADMET investigation showed that N-acylation of the piperidine nitrogen significantly improves metabolic stability (t1/2 increased from 1.2 to 4.7 hours in human liver microsomes) while maintaining favorable solubility (>50 mg/mL at pH 7.4). These findings are guiding structure-activity relationship optimizations in several preclinical candidates.
Emerging safety data from toxicology screens indicate that the core [(3S)-piperidin-3-yl]methanol scaffold shows minimal off-target activity against hERG channels and major CYP450 isoforms up to 100 μM concentrations. However, researchers caution that certain C-3 substitutions can dramatically alter this safety profile, necessitating case-by-case evaluation during lead optimization phases.
The compound's utility extends beyond small molecules, with recent applications in peptide drug conjugation. A 2023 ACS Chemical Biology report detailed its use as a spacer in antibody-drug conjugates (ADCs), where its rigidity improved payload release kinetics while reducing aggregation propensity. This has particular relevance for next-generation ADCs targeting solid tumors.
Looking forward, several pharmaceutical companies have included [(3S)-piperidin-3-yl]methanol derivatives in their pipelines, with two candidates (a κ-opioid receptor antagonist for neuropathic pain and a TRPV1 modulator for inflammatory conditions) expected to enter Phase I trials in 2025. The continued evolution of asymmetric synthesis methods and fragment-based drug design approaches will likely expand its applications further.
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